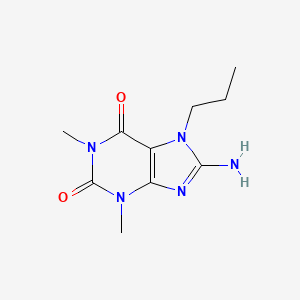
8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of purine derivatives, including compounds like 8-amino-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, often involves multistep reactions starting from simple precursors. A common approach for the ring synthesis of purines is the cyclization process of appropriately substituted pyrimidine or imidazole, which allows for the construction of the second ring. For instance, Yahyazadeh et al. (2004) described the synthesis of 9-benzyl-6-aminopurines from 5-amino-1-benzyl-4-cyanoimidazoles, showcasing a method that could be adapted for the synthesis of related purine derivatives by altering substituents and reaction conditions (Yahyazadeh, Pourrostam, & Rabiee, 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of two aromatic heterocycles, pyrimidine and imidazole, fused together. This structural framework provides a versatile platform for the introduction of various functional groups, leading to a wide range of biological activities. The configurational isomerism and the presence of different substituents significantly influence the chemical behavior and biological activity of these compounds. Curtis (2012) reviewed the structural studies of cyclic tetraamines, highlighting the importance of stereochemistry and molecular configuration in the functionality of such compounds (Curtis, 2012).
Scientific Research Applications
1. Serotonin Receptor Affinity and Antagonistic Activity
Research has indicated that derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione show high affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying antagonistic activity for these receptors. This implies potential applications in the modulation of serotonin-related functions in the brain (Żmudzki et al., 2015).
2. Psychotropic Potential
Certain derivatives of this compound have been found to possess psychotropic activities. They were evaluated for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and demonstrated antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).
3. Synthesis of Novel Derivatives
New derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including 6-purineselenyl and 8-(1,3,4-thiadiazolyl) derivatives, have been synthesized. These compounds were structurally elucidated, indicating potential for diverse applications in medicinal chemistry (Gobouri, 2020).
4. Synthesis and Pharmacological Evaluation
Further studies have explored the synthesis of N-8-arylpiperazinylpropyl derivatives of this compound. These derivatives were evaluated for their binding affinity to serotonin and dopamine receptors, exhibiting partial agonist or antagonist properties. This research opens avenues for developing new compounds with potential therapeutic applications (Zagórska et al., 2009).
5. Molecular Characterization
The molecular characterization of N-substituted 8-aminoxanthines derived from 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been reported. This includes synthesis, acetylation, diazotization, and coupling reactions, contributing to an understanding of their chemical properties and potential applications (Mosselhi & Pfleiderer, 2010).
properties
IUPAC Name |
8-amino-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQNGNWPOAWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

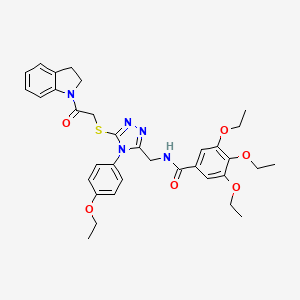
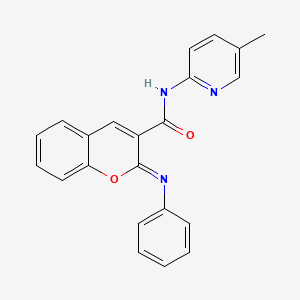
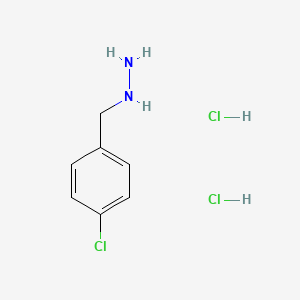
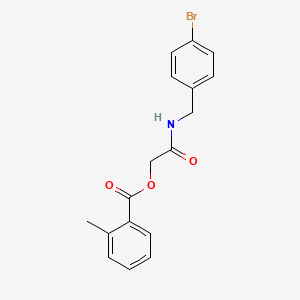
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
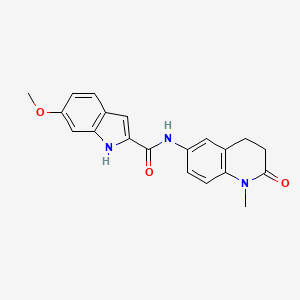
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

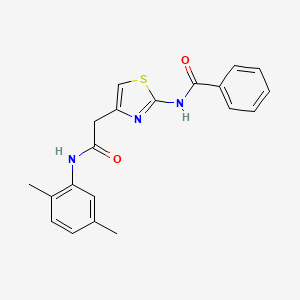
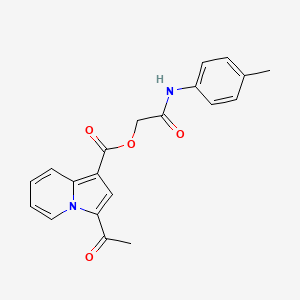
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)